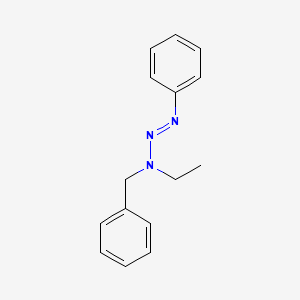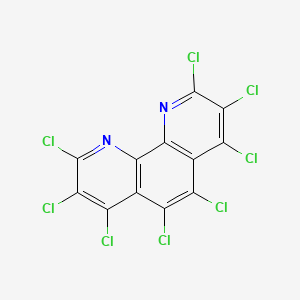![molecular formula C9H21OPSi B14602724 2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one CAS No. 60820-22-6](/img/structure/B14602724.png)
2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one is a specialized organophosphorus compound It is characterized by the presence of a trimethylsilyl group attached to a phosphanyl group, which is further connected to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one typically involves the reaction of a phosphine with a silylating agent. One common method is the reaction of dimethylphosphine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process. Additionally, advanced purification techniques such as column chromatography may be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The carbonyl group in the propanone backbone can be reduced to form alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Phosphine oxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted phosphanyl compounds.
Scientific Research Applications
2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be utilized in the study of enzyme mechanisms involving phosphorus-containing substrates.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one involves its interaction with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its penetration through biological membranes. The phosphanyl group can participate in nucleophilic attacks, forming covalent bonds with electrophilic centers in target molecules. This reactivity is crucial in its role as a reagent in organic synthesis and potential pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,2-diphenyl-1-(trimethylsilyl)cyclopropanecarboxylate
- 2,2-Dimethyl-1-(7-methyl-6-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)propan-1-one
Uniqueness
Compared to similar compounds, 2,2-Dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one is unique due to its specific combination of a trimethylsilyl group and a phosphanyl group attached to a propanone backbone. This unique structure imparts distinct reactivity and properties, making it valuable in specialized applications in organic synthesis and potential pharmaceutical research.
Properties
CAS No. |
60820-22-6 |
|---|---|
Molecular Formula |
C9H21OPSi |
Molecular Weight |
204.32 g/mol |
IUPAC Name |
2,2-dimethyl-1-[methyl(trimethylsilyl)phosphanyl]propan-1-one |
InChI |
InChI=1S/C9H21OPSi/c1-9(2,3)8(10)11(4)12(5,6)7/h1-7H3 |
InChI Key |
CUCNGUBZEDXWCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)P(C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


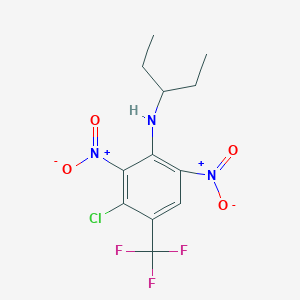
![3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14602653.png)
![2-[(7-Bromohept-5-EN-1-YL)oxy]oxane](/img/structure/B14602659.png)
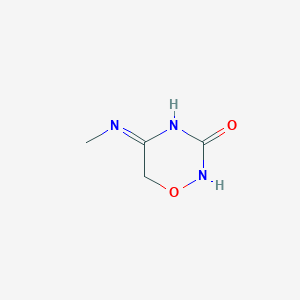
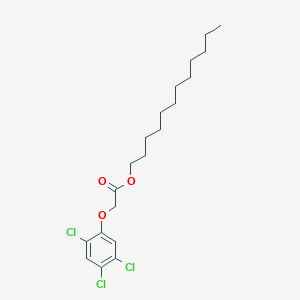
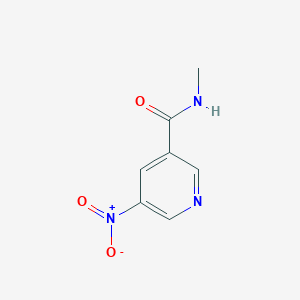
![6-Methoxy-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14602670.png)

